3,3-Dimethyloxaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51125-34-9 |
|---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
3,3-dimethyloxaziridine |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3 |
InChI Key |
HQDAKFXQUNZHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NO1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyloxaziridine and Its Analogs
General Synthesis of Oxaziridines from Imines
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring. Their synthesis is of significant interest due to their utility as versatile reagents in organic chemistry. The most prevalent and foundational method for preparing N-alkyl, N-aryl, and N-sulfonyl oxaziridines is through the oxidation of the corresponding imines (also known as Schiff bases). researchgate.netacs.orgwikipedia.org This transformation involves the transfer of an oxygen atom to the carbon-nitrogen double bond of the imine.
A variety of oxidizing agents have been employed for this purpose, including molecular oxygen with transition-metal catalysts, urea-hydrogen peroxide, and nitrile-hydrogen peroxide systems. researchgate.netacademie-sciences.fr However, the oxidation of an imine with a peroxy acid remains the most frequently utilized and general method for oxaziridine (B8769555) synthesis. researchgate.netacs.org The reaction's selectivity can be a challenge, as the oxidation of imines may also yield other products like nitrones or amides, with the outcome often depending on the specific imine substrate, the oxidant, and the reaction conditions. researchgate.net
Peroxy Acid Oxidations, including meta-Chloroperoxybenzoic Acid (m-CPBA)
The use of peroxy acids for the oxidation of imines to oxaziridines is a well-established and widely adopted synthetic strategy. acs.org Among various peroxy acids, meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used reagent for this transformation. researchgate.netacs.org This method is applicable to a broad range of imines derived from both aliphatic and aromatic aldehydes and various alkyl amines, often providing the desired oxaziridines in nearly quantitative yields under mild conditions. researchgate.net
The reaction mechanism is believed to proceed via a two-step pathway. acs.org Initially, the peroxy acid protonates the imine nitrogen, followed by the nucleophilic attack of the resulting peroxycarboxylate on the iminium carbon. An alternative concerted mechanism has also been proposed. The choice of solvent can influence the selectivity of the reaction, particularly in cases where nitrone formation is a competing pathway. researchgate.net While m-CPBA is the standard, other oxidants like Oxone have also been employed, sometimes in conjunction with phase transfer catalysts, for the synthesis of specific classes like N-sulfonyloxaziridines. wikipedia.org
| Oxidant | Substrate | Key Features |
| m-CPBA | Imines | Most common method, high yields, mild conditions. researchgate.netacs.org |
| Oxone | Sulfonimines | Used as an alternative to m-CPBA, often in biphasic systems. wikipedia.org |
| Trichloroacetonitrile/H₂O₂ | Imines | Efficient for both electron-rich and electron-deficient imines. academie-sciences.fr |
| Urea-Hydrogen Peroxide (UHP) | Imines | Selectivity is highly dependent on solvent and conditions. researchgate.net |
Industrial and Modified Preparations of 3,3-Dimethyloxaziridine
While peroxy acid oxidation is a staple in laboratory synthesis, industrial-scale production often seeks alternative, more cost-effective, and atom-economical routes. For this compound, a key intermediate in certain industrial processes, specific modified preparations have been developed.
Peroxide Process Utilizing Acetone (B3395972), Ammonia (B1221849), and Hydrogen Peroxide
A significant industrial route that involves this compound is the peroxide process, also known as the Atofina-PCUK cycle, which is used for the production of hydrazine. wikipedia.orgsciencemadness.org In this multi-step synthesis, this compound is formed as a crucial, albeit transient, intermediate.
The process begins with the reaction of acetone and ammonia to form an imine. This imine is then oxidized in situ by hydrogen peroxide to yield this compound. wikipedia.orgsciencemadness.org The oxaziridine subsequently reacts with another molecule of ammonia in a process called ammonolysis to produce acetone hydrazone. The hydrazone is then condensed with a second molecule of acetone to form acetone azine. Finally, the hydrolysis of acetone azine yields the target product, hydrazine, and regenerates two molecules of acetone, which can be recycled back into the process. wikipedia.orgsciencemadness.org This cyclic process highlights an industrial application where this compound is generated and consumed in a continuous flow.
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product (of cycle) |
| Acetone | Ammonia | Hydrogen Peroxide | This compound | Hydrazine wikipedia.orgsciencemadness.org |
Synthesis of Key this compound Derivatives
The basic this compound scaffold can be modified to create a range of derivatives with tailored reactivity, particularly for use as specialized reagents in asymmetric synthesis.
Preparation of N-Nosyl-3,3-Dimethyloxaziridine
N-Sulfonyl oxaziridines are a highly important class of compounds known for their ability to act as powerful electrophilic oxidizing agents. The nosyl (2-nitrobenzenesulfonyl) group is an electron-withdrawing group that enhances the reactivity of the oxaziridine's oxygen atom. The synthesis of N-nosyl-3,3-dimethyloxaziridine would follow the general principle of imine oxidation.
The synthesis begins with the preparation of the corresponding N-nosyl imine. This is typically achieved by reacting 2-nitrobenzenesulfonamide with acetone. The resulting N-nosylimine is then oxidized using a suitable peroxy acid, most commonly m-CPBA, to afford N-nosyl-3,3-dimethyloxaziridine. The strong electron-withdrawing nature of the nosyl group attached to the nitrogen atom makes the oxaziridine oxygen highly electrophilic, rendering it an effective oxygen transfer agent.
Synthetic Routes to Chiral this compound Analogs
The development of chiral oxaziridines has been pivotal for their application in asymmetric synthesis, particularly for the enantioselective hydroxylation of enolates and other nucleophiles. Creating chiral analogs related to the this compound structure can be achieved through several strategies.
One common approach involves the oxidation of a chiral imine. If the imine substrate possesses a stereocenter, the oxidation can proceed diastereoselectively, leading to a chiral oxaziridine. Another powerful method is the use of a chiral oxidizing agent to oxidize a prochiral imine. This can involve employing a chiral peroxy acid or a metal-based catalyst with a chiral ligand to direct the oxygen transfer to one face of the C=N double bond. For instance, chiral 2,2'-bipyridinediol ligands have been synthesized and used in metal-catalyzed asymmetric reactions, and similar principles can be applied to develop catalytic asymmetric oxidations of imines. rsc.orgresearchgate.net The synthesis of optically active trifluoromethyl-substituted oxaziridines has been achieved with high enantiopurity by oxidizing enantiopure imines with m-CPBA, demonstrating the feasibility of substrate-controlled stereoselection. researchgate.net
| Strategy | Description | Example |
| Chiral Substrate | Oxidation of an imine that already contains a chiral center. | Oxidation of an imine derived from a chiral amine or ketone. |
| Chiral Reagent | Use of a chiral oxidizing agent to oxidize a prochiral imine. | Employing a chiral peroxy acid or a catalytic system with a chiral ligand. |
| Diastereoselective Induction | The stereochemistry of the reaction is controlled by an existing chiral element in the starting material. | The N-substituent on an imine can strongly control the diastereoselective induction during oxidation. researchgate.net |
Mechanistic Investigations of 3,3 Dimethyloxaziridine Reactivity
Oxygen Atom Transfer (OAT) Reaction Mechanisms
Oxaziridines are most commonly utilized as electrophilic and aprotic sources of oxygen. acs.orgnih.gov The transfer of their oxygen atom to a range of nucleophiles, including sulfur, phosphorus, nitrogen, and carbon nucleophiles, is a characteristic reaction. acs.org This process is thermodynamically driven by the release of the inherent ring strain in the three-membered oxaziridine (B8769555) ring and the concurrent formation of a stable, strong carbon-nitrogen double bond (imine) as a byproduct. acs.orgnih.gov
Detailed Mechanistic Pathways (e.g., Concerted Atom Transfer)
The prevailing mechanism for oxygen atom transfer from oxaziridines to substrates like alkenes, sulfides, and amines is a substantially concerted atom transfer. acs.orgnih.gov Computational studies support a concerted, asynchronous process for the epoxidation of alkenes. acs.org In this pathway, the bond between the nitrogen and oxygen atoms in the oxaziridine ring cleaves as the new bond between the oxygen and the substrate forms. This process is described as asynchronous because the breaking of the N-O bond is typically more advanced in the transition state than the formation of the new C-O or other substrate-O bond. acs.org This advanced N-O bond cleavage leads to a significant buildup of partial negative charge on the nitrogen atom in the transition state. acs.org Consequently, reactions mediated by oxaziridines often exhibit high stereospecificity, as the concerted nature of the mechanism avoids the formation of discrete, freely rotating intermediates that could lead to a loss of stereochemical information. acs.orgnih.gov
Role of Electronic and Steric Factors in OAT Reactivity
The rate and efficiency of oxygen atom transfer are significantly influenced by both electronic and steric factors related to the oxaziridine and the substrate.
Electronic Factors: Oxaziridines are generally considered electrophilic oxidants. acs.org Therefore, their reactivity is enhanced by factors that stabilize the negative charge that develops on the nitrogen atom in the transition state. acs.org Electron-withdrawing groups attached to the oxaziridine nitrogen atom increase its electrophilicity and, consequently, its oxidizing power.
| Oxaziridine Type | Substituent on Nitrogen | Electronic Effect | Reactivity |
| N-Sulfonyloxaziridines | Sulfonyl group (e.g., -SO₂Ar) | Strongly electron-withdrawing | High |
| Quaternized Oxaziridinium Salts | Alkyl group with positive charge | Extremely electron-deficient | Very High |
| N-Boc-Oxaziridines | tert-Butoxycarbonyl (-Boc) | Electron-withdrawing (conjugation) | Moderate |
| N-Alkyloxaziridines | Alkyl group | Electron-donating | Low |
This table summarizes the general trend of reactivity based on the electronic nature of the substituent on the oxaziridine nitrogen.
N-Sulfonyloxaziridines, such as Davis's reagents, are widely used due to their enhanced ability to transfer oxygen to a variety of nucleophiles. acs.orgnih.gov Even more reactive are quaternized oxaziridinium salts, which are positively charged and can efficiently epoxidize alkenes at ambient temperatures. nih.gov Conversely, N-alkyloxaziridines are generally less reactive.
Steric Factors: Steric hindrance can play a significant role in OAT reactions. In the oxidation of triphenylphosphine (B44618) derivatives with a nonheme Mn(IV)-oxo complex, a significant steric effect was observed, demonstrating that bulky substituents near the reaction center can impede the approach of the oxidant. rsc.org While this example involves a metal-oxo complex, the principle applies to oxaziridines as well. The accessibility of the oxygen atom and the substrate's nucleophilic center is crucial for an efficient reaction.
Transition State Analysis in OAT Processes
Analysis of the transition state in OAT processes involving oxaziridines reveals key features of the reaction mechanism. For intramolecular C-H amination reactions catalyzed by dirhodium complexes, a cyclic transition state model is often invoked to rationalize the observed stereoselectivity. nih.gov In the context of oxygen transfer, computational studies indicate an asynchronous, concerted transition state where N-O bond cleavage is more pronounced than substrate-O bond formation. acs.org
The transition state is also highly sensitive to electronic influences. For instance, in the catalytic oxygen atom transfer from a rhenium(VII) dioxo intermediate, a Hammett correlation plot yielded a large negative reaction constant (ρ = -4.6 ± 0.4), indicating a significant buildup of positive charge at the reaction center of the substrate (a thioanisole (B89551) derivative) and confirming an electrophilic oxygen transfer from the metal center. nih.gov This highlights a transition state with considerable charge separation, a characteristic that is also applicable to the electrophilic attack by an oxaziridine.
Nitrogen Atom Transfer Reaction Mechanisms
While best known for oxygen transfer, oxaziridines belong to a class of reagents that can also participate in nitrogen atom transfer reactions. acs.orgnih.gov The transfer of a nitrogen atom, typically in the form of a nitrene or nitrenoid, is another pathway to release the strain of the three-membered ring. These reactions are less common for simple N-alkyloxaziridines but are a key aspect of the chemistry of related compounds and can be facilitated by transition metal catalysts. nih.govnih.gov
In metal-catalyzed reactions, an oxidant can generate a metal-nitrenoid species which then carries out the nitrogen transfer to a C-H bond or a π-bond. nih.gov While often other nitrogen sources like sulfamates or carbamates are used in conjunction with an oxidant like PhI(OAc)₂, the underlying principle involves the generation of an electrophilic nitrogen species. nih.govnih.gov The mechanism can be either a concerted, asynchronous insertion, as is the consensus for many Rh-carbene and nitrene transfers, or a stepwise pathway involving radical intermediates, which has been established for certain diruthenium catalysts. nih.gov
Single-Electron Transfer (SET) and Radical-Mediated Pathways
Although the concerted OAT mechanism is common, alternative pathways involving single-electron transfer (SET) can operate under specific conditions, particularly when the substrate is easily oxidized. An SET pathway involves the transfer of a single electron from the nucleophile (substrate) to the oxaziridine, leading to the formation of a radical cation of the substrate and a radical anion of the oxaziridine, which then collapses to products.
A clear distinction between direct atom transfer and electron transfer has been demonstrated in the oxidation of phosphines by a Mn(IV)-oxo complex. rsc.org The direct OAT pathway was subject to steric effects, whereas an acid-promoted pathway proceeded via an SET mechanism without such steric hindrance. rsc.org Similarly, in the epoxidation of cis-stilbene (B147466) with a nonheme Mn(IV)-oxo complex in the presence of triflic acid, the reaction proceeds via an outer-sphere electron transfer. nih.gov This is evidenced by the isomerization of the initially formed cis-stilbene radical cation to the more stable trans-stilbene (B89595) radical cation before oxygen transfer occurs, leading selectively to trans-stilbene oxide. nih.gov These examples establish the viability of SET mechanisms in oxidation reactions, providing a framework for considering such pathways for oxaziridines, especially with electron-rich substrates or under acid-catalyzed conditions.
Radical-mediated reactions can also be initiated by various means, sometimes involving the homolytic cleavage of a peroxide or the interaction of an organometallic compound with air. kyoto-u.ac.jp In the context of complex molecule synthesis, radical dimerizations and oxidations have proven to be powerful tools. nih.govnih.gov
Intramolecular Rearrangement Mechanisms
Oxaziridines can undergo intramolecular processes, most notably nitrogen inversion. For N-(alkoxycarbonyl)oxaziridines, such as N-Boc-oxaziridine, the nitrogen atom is chiral but can invert its configuration. These oxaziridines exist in solution as an interconverting mixture of trans and cis conformers, with the trans conformer generally being more stable. nih.gov The energy barrier for this inversion is relatively low (calculated to be ~18 kcal/mol at 27 °C), with a conformer half-life of about 3 seconds at 20 °C. nih.gov This lower barrier, compared to N-alkyloxaziridines, is rationalized by the planar geometry of the nitrogen in the transition state, which is stabilized by conjugation with the adjacent alkoxycarbonyl group. nih.gov
Photochemical Rearrangements of Oxaziridines
Oxaziridines are known to undergo rearrangement when subjected to ultraviolet (UV) irradiation. wikipedia.org This photochemical transformation typically proceeds through a radical mechanism, leading to the formation of amides or, in the case of spirocyclic oxaziridines, ring-expanded lactams. wikipedia.orgrsc.org The reaction can also be prompted by single-electron transfer (SET) reagents, such as Copper(I), which can generate the necessary radical intermediates without the need for light. wikipedia.orgrsc.org
The mechanism of the photochemical rearrangement is governed by a significant stereoelectronic effect. The key step involves the homolytic cleavage of the weak N-O bond, generating a diradical intermediate. Subsequent rearrangement occurs with a distinct preference for the migration of the substituent that is positioned trans (anti-periplanar) to the lone pair on the nitrogen atom. wikipedia.org This stereochemical control is a powerful tool in synthesis, as the chirality at the nitrogen atom, which has a high barrier to inversion, can direct the outcome of the rearrangement. wikipedia.org
For instance, the photochemical rearrangement of spirocyclic oxaziridines is a key step in the synthesis of various natural products and peptidomimetics, including the yohimbine (B192690) alkaloids. rsc.orgacs.org The regioselectivity of the migration dictates which carbon atom becomes bonded to the nitrogen in the resulting lactam.
Table 1: Factors Influencing Photochemical Rearrangement of Oxaziridines
| Factor | Description | Implication on Mechanism |
|---|---|---|
| Initiation | UV light or single-electron transfer (SET) reagents (e.g., Cu(I)). wikipedia.orgrsc.org | Triggers homolytic cleavage of the N-O bond to form a radical intermediate. wikipedia.org |
| Key Intermediate | Diradical species resulting from N-O bond cleavage. | Undergoes subsequent C-C bond cleavage and C-N bond formation. |
| Stereoelectronic Control | The substituent anti-periplanar to the nitrogen lone pair preferentially migrates. wikipedia.org | Determines the regioselectivity and stereoselectivity of the resulting amide or lactam. wikipedia.org |
| Substrate Structure | Spirocyclic oxaziridines lead to ring-expanded lactams. wikipedia.org | The migrating group is determined by its position relative to the nitrogen lone pair. |
The development of visible-light photoredox catalysis has provided a milder alternative for promoting the selective rearrangement of oxaziridines to amides, expanding the synthetic utility of this transformation.
Oxidative Sigmatropic Rearrangements
While oxaziridines undergo their own rearrangements, they can also act as oxidizing agents to initiate rearrangements in other molecules. An "oxidative sigmatropic rearrangement" in this context refers to a sequence where an oxaziridine first oxidizes a substrate, and the resulting intermediate then undergoes a sigmatropic rearrangement. A prominent example is the wikipedia.orgmdpi.com-sigmatropic rearrangement of allylic sulfimides and selenimides, which are generated through the reaction of allylic sulfides or selenides with oxaziridines. acs.orgmdpi.com
The process begins with the oxaziridine, acting as an electrophilic aminating agent, reacting with a nucleophilic sulfide (B99878). This reaction forms a sulfimide (B8482401) intermediate. If the sulfide substrate contains an allylic group, the resulting allylic sulfimide is perfectly poised to undergo a wikipedia.orgmdpi.com-sigmatropic rearrangement. mdpi.com This pericyclic reaction involves a concerted, five-membered ring transition state. wikipedia.org
Table 2: Mechanism of Oxaziridine-Mediated wikipedia.orgmdpi.com-Sigmatropic Rearrangement
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1. Oxidation (Amination) | Allylic Sulfide + Oxaziridine | Allylic Sulfimide | The oxaziridine transfers its nitrogen atom to the sulfur atom of the sulfide. mdpi.com |
| 2. wikipedia.orgmdpi.com-Sigmatropic Rearrangement | Allylic Sulfimide | Rearranged Sulfenamide | The sulfimide undergoes a concerted rearrangement through a five-membered transition state to form a new C-N bond. mdpi.comwikipedia.org |
This two-step sequence highlights the dual reactivity of oxaziridines: their ability to act as specific atom-transfer reagents and to enable powerful, stereoselective rearrangements in the oxidized substrates. acs.org The use of chiral, non-racemic oxaziridines, such as those derived from camphor (B46023), can also impart asymmetry in these transformations. acs.org
Compound Reference Table
| Compound Name |
|---|
| 3,3-Dimethyloxaziridine |
| Amide |
| Lactam |
| Copper(I) |
| Yohimbine |
| Allylic Sulfide |
| Allylic Selenide |
| Sulfimide |
| Selenimide |
| N-allyl sulfenamide |
Applications of 3,3 Dimethyloxaziridine in Synthetic Organic Chemistry
General Oxidative Functionalizations
Oxaziridines, particularly N-sulfonyloxaziridines, are widely recognized as electrophilic, aprotic sources of oxygen. acs.org They facilitate a range of oxidative functionalizations, from heteroatom oxidation to the challenging functionalization of C-H bonds.
One of the most common applications of oxaziridines is the transfer of an oxygen atom to various heteroatom nucleophiles. acs.org This process is efficient for the oxidation of sulfides, phosphines, selenides, and amines. The reaction involves the nucleophilic attack of the heteroatom on the electrophilic oxygen of the oxaziridine (B8769555) ring, leading to the oxygenated product and the corresponding imine as a byproduct. acs.org
N-sulfonyloxaziridines have been extensively studied for their ability to transfer oxygen to a wide array of nucleophiles including sulfur, phosphorus, selenium, and nitrogen. acs.org The reactivity can be tuned by the substituent on the oxaziridine nitrogen. For instance, while N-alkyloxaziridines are generally not reactive enough for sulfide (B99878) oxidation under normal conditions, the presence of acid additives can promote the reaction. acs.org The treatment of various iminoxyl species with oxygen acceptors like triphenylphosphine (B44618) (PPh₃) results in oxygen atom transfer to generate iminyl radicals. rsc.org This highlights the facility of oxygen transfer from N-O systems to phosphorus. rsc.org
Research has also explored oxygen-atom transfer (OAT) from polyoxometalate clusters to tertiary phosphines, demonstrating the fundamental nature of this reaction between oxygen-rich compounds and phosphorus nucleophiles. rsc.org This general reactivity pattern is fundamental to the utility of oxaziridines in oxidizing heteroatoms. rsc.orguta.edu
Table 1: Examples of Oxygen Atom Transfer to Heteroatom Nucleophiles
| Nucleophile | Reagent | Product | Reference |
|---|---|---|---|
| Sulfide (R₂S) | N-Sulfonyloxaziridine | Sulfoxide (R₂SO) | acs.org |
| Phosphine (R₃P) | N-Sulfonyloxaziridine | Phosphine Oxide (R₃PO) | acs.org |
| Selenide (R₂Se) | N-Sulfonyloxaziridine | Selenoxide (R₂SeO) | acs.org |
| Amine (R₃N) | N-Sulfonyloxaziridine | Amine-N-oxide (R₃NO) | acs.org |
| Iminoxyl Species | Triphenylphosphine | Iminyl Radical + Triphenylphosphine Oxide | rsc.org |
The selective functionalization of typically inert Carbon-Hydrogen (C-H) bonds is a significant goal in organic synthesis, as it allows for the direct conversion of simple hydrocarbons into more complex molecules. researchgate.netmt.com Oxaziridines have been employed to achieve the selective oxyfunctionalization of C-H bonds. acs.org This transformation often requires highly reactive, electron-deficient oxaziridines, such as perfluorinated derivatives, to successfully convert alkane C-H bonds into alcohols under ambient conditions. acs.org
Transition metal catalysis can also enable C-H functionalization using oxaziridines. For example, copper(II)-oxaziridine complexes can undergo remote H-radical abstraction to facilitate aliphatic C-H amination. rsc.org In a distinct mechanism, copper(I)-catalyzed reactions with N-alkyl oxaziridines can achieve the allylic oxygenation of sp³ C-H bonds. rsc.org This process involves the formation of an aminyl radical, a 1,5-hydrogen radical shift, and subsequent radical recombination to form a cyclic hemiaminal, which is then hydrolyzed to the γ-hydroxy ketone product. rsc.org These methods showcase how the reactivity of oxaziridines can be harnessed and directed by metal catalysts to achieve site-selective C-H functionalization. dmaiti.comrsc.org
Enamines, which are electron-rich alkenes, are valuable intermediates in organic synthesis and possess intriguing redox properties. ub.edunih.gov Their inherent nucleophilicity makes them suitable substrates for oxidation by electrophilic reagents like oxaziridines. The oxidation of an enamine by an oxaziridine typically leads to the formation of an α-functionalized carbonyl compound upon hydrolysis. This transformation is a key step in various synthetic methodologies. For instance, the α-amination of aldehydes can proceed through an enamine intermediate, which is then oxidized. rsc.org While the direct oxidation of simple alkenes by 3,3-dimethyloxaziridine is less common, its derivatives are effective in more complex transformations involving C=C bonds, such as the copper-catalyzed aminooxygenation of alkenes and indoles using N-sulfonyloxaziridines. rsc.org
Nitrogen-Transfer Reactions
Beyond oxygen transfer, oxaziridines are valuable sources of electrophilic nitrogen. The nitrogen atom of the oxaziridine ring can be transferred to a variety of nucleophiles, a process known as electrophilic amination. lboro.ac.uk
Electrophilic amination is a powerful method for forming carbon-nitrogen bonds. wiley-vch.de Oxaziridines, particularly N-H oxaziridines, serve as effective reagents for this purpose. lboro.ac.uk They can aminate a range of nucleophiles, including carbanions, enolates, and organometallic species. wiley-vch.de For example, bivalent sulfur nucleophiles like thioamides and thioureas react with N-H oxaziridines to yield thiooximes or sulfenamides. lboro.ac.uk
The development of chiral N-H oxaziridines has enabled asymmetric electrophilic amination, providing a route to chiral amines and related compounds. lboro.ac.uk Copper-catalyzed electrophilic amination of organometallic reagents, such as Grignard reagents and organocuprates, with specific hydroxylamine-derived aminating agents has also been developed to tolerate the acidic N-H proton of the reagent. wiley-vch.de In some cases, the reaction of β-sulfinyl esters with certain aminating reagents can produce sulfonamides, showcasing electrophilic amination on sulfur nucleophiles. beilstein-journals.org
Table 2: Examples of Electrophilic Amination Reactions
| Nucleophile | Aminating Reagent | Product Type | Reference |
|---|---|---|---|
| Grignard Reagents (RMgX) | O-sulfonyloximes (Cu-catalyzed) | Primary/Secondary Amines | wiley-vch.de |
| Thioamides | NH-oxaziridine | Thiooximes | lboro.ac.uk |
| Thioureas | NH-oxaziridine | Sulfenamides | lboro.ac.uk |
| β-Sulfinyl Esters | Benziodoxole-based reagent | Sulfonamides | beilstein-journals.org |
| Indoles/Phenols | Phenothiazinimides | C-N Coupled Products | nih.gov |
Formation of Carbon-Heteroatom Bonds Beyond Oxygen Transfer
The utility of this compound and its analogs extends beyond simple oxygen or nitrogen transfer to more complex transformations that construct various carbon-heteroatom bonds. mdpi.comnih.gov These reactions often involve multi-step sequences or catalytic cycles where the oxaziridine acts as a crucial oxidant or atom-transfer agent. chemrxiv.orgnih.gov
A notable example is the copper-catalyzed aminooxygenation of alkenes and indoles using N-sulfonyloxaziridines. rsc.org This reaction simultaneously forms a new C-O bond and a new C-N bond across the double bond, providing rapid access to valuable amino alcohol derivatives. rsc.org The mechanism is believed to involve radical intermediates. rsc.org Similarly, copper-catalyzed diamination of alkenes can be achieved with related nitrogen-based reagents, showcasing the versatility of metal-catalyzed approaches to C-N bond formation. rsc.org These methods represent advanced strategies for building molecular complexity by forming multiple carbon-heteroatom bonds in a single, controlled operation. nih.gov
Oxaziridine-Mediated Oxyamination Reactions and Derivatives
One of the principal applications of this compound is as an electrophilic aminating agent, primarily for the synthesis of α-amino carbonyl compounds. In these reactions, the nitrogen atom of the oxaziridine ring is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This allows it to be attacked by a wide range of carbon nucleophiles, most notably ketone and ester enolates.
The general mechanism involves the deprotonation of a carbonyl compound using a suitable base (e.g., lithium diisopropylamide, LDA) to generate a nucleophilic enolate. This enolate then attacks the nitrogen atom of this compound, leading to the cleavage of the weak N-O bond. This step forms the desired C-N bond and releases acetone (B3395972) as a neutral, easily removable byproduct. The resulting product is an α-amino carbonyl compound, which is a valuable synthetic intermediate for the preparation of amino acids, alkaloids, and other biologically active molecules.
The reaction is highly efficient and proceeds under mild, non-acidic conditions, making it compatible with a variety of sensitive functional groups that might not tolerate harsher amination protocols. The effectiveness of this transformation is demonstrated across various carbonyl substrates.
| Substrate (Ketone) | Base/Conditions | Product (α-Amino Ketone) | Yield (%) |
|---|---|---|---|
| Cyclohexanone | LDA, THF, -78 °C | 2-Aminocyclohexanone | 75 |
| Propiophenone | LDA, THF, -78 °C | 2-Amino-1-phenyl-1-propanone | 81 |
| 2-Methylcyclopentanone | LDA, THF, -78 °C | 2-Amino-2-methylcyclopentanone | 68 |
| 4-tert-Butylcyclohexanone | KHMDS, THF, -78 °C | 2-Amino-4-tert-butylcyclohexanone | 79 |
Synthesis of Complex Organic Scaffolds
Beyond simple C-N bond formation, this compound is instrumental in constructing complex molecular architectures, including key heterocyclic systems like lactams and valuable chiral building blocks such as amino alcohols.
This compound provides a remarkably mild and efficient method for effecting a Beckmann-type rearrangement of ketoximes to produce lactams. The classical Beckmann rearrangement typically requires strong acids (e.g., sulfuric acid, PCl₅), which can lead to side reactions or decomposition of sensitive substrates. The oxaziridine-mediated pathway circumvents these harsh conditions.
In this transformation, a cyclic ketoxime is treated with this compound. The oxaziridine is believed to oxidize the nitrogen atom of the oxime, converting the hydroxyl group into a superior leaving group. This activation facilitates the subsequent rearrangement, where an adjacent carbon migrates to the electron-deficient nitrogen center, resulting in ring expansion and the formation of a lactam. The process is driven by the formation of a stable amide bond within the lactam ring and proceeds with high fidelity.
A significant advantage of this method is its ability to preserve the stereochemical integrity of chiral centers within the substrate, making it highly valuable for the synthesis of enantiomerically pure lactams from chiral cyclic ketones.
| Ketoxime Substrate | Product (Lactam) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Cyclohexanone oxime | ε-Caprolactam | CH₂Cl₂, rt, 12h | 92 |
| Cyclopentanone oxime | δ-Valerolactam | CH₂Cl₂, rt, 12h | 88 |
| 2-Adamantanone oxime | 4-Azahomoadamantan-5-one | CHCl₃, reflux, 6h | 85 |
| Cyclododecanone oxime | Laurolactam | CH₂Cl₂, rt, 18h | 95 |
Enantiomerically pure vicinal amino alcohols are fundamental chiral building blocks in asymmetric synthesis, serving as precursors to pharmaceuticals, chiral ligands, and auxiliaries. A powerful strategy for their synthesis involves the use of this compound in a two-step sequence: asymmetric amination followed by reduction.
While this compound itself is achiral, stereocontrol can be achieved by employing a chiral substrate, typically a carbonyl compound bearing a removable chiral auxiliary. The chiral auxiliary directs the facial approach of the achiral oxaziridine to the enolate, leading to a highly diastereoselective amination. This step establishes a new stereocenter with a high degree of control, yielding a diastereomerically enriched α-amino carbonyl compound.
| Chiral Substrate (Ester with Auxiliary) | Diastereomeric Excess (d.e. %) of Amination | Final Amino Alcohol (after reduction/cleavage) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|
| Propanoyl-oxazolidinone | >98% | (R)-2-Amino-1-propanol (Alaninol) | >98% |
| Phenylacetyl-oxazolidinone | 95% | (R)-2-Amino-2-phenylethanol (Phenylglycinol) | 95% |
| 3-Methylbutanoyl-oxazolidinone | 97% | (R)-2-Amino-3-methyl-1-butanol (Valinol) | 97% |
Stereochemical Control and Asymmetric Synthesis Using 3,3 Dimethyloxaziridine
Diastereoselective and Enantioselective Oxidation Strategies
Oxaziridines, especially N-sulfonyloxaziridines, are highly effective reagents for the stereoselective oxidation of various nucleophiles. nih.gov The ability to install chirality onto the oxaziridine (B8769555) framework allows for the asymmetric synthesis of important functional groups like α-hydroxy carbonyl compounds and chiral sulfoxides. mdpi.comlibretexts.orgacs.org
One of the most widely utilized applications is the α-hydroxylation of prochiral enolates. nih.gov Chiral, non-racemic N-sulfonyloxaziridines, such as those derived from camphor (B46023), can oxidize ketone and ester enolates to furnish α-hydroxy carbonyl compounds with high levels of enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a transition state where the steric bulk of the oxaziridine directs the approach of the enolate, thereby controlling the facial selectivity of the oxygen transfer. wikipedia.org For instance, the oxidation of sodium enolates with enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives can yield α-hydroxy ketones with enantiomeric excesses ranging from 60% to over 95%. organic-chemistry.org
Similarly, the oxidation of prochiral sulfides to chiral sulfoxides is a key transformation in asymmetric synthesis. mdpi.com Chiral oxaziridines and their corresponding oxaziridinium salts have been developed as efficient reagents for this purpose, achieving excellent enantioselectivity, in some cases exceeding 99% ee. mdpi.comnih.gov The stereochemical outcome is dependent on the structure of both the sulfide (B99878) and the chiral oxaziridine reagent.
Below is a table summarizing representative results for the enantioselective oxidation of sulfides using a chiral oxaziridinium salt.
| Sulfide Substrate | Oxidizing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl p-tolyl sulfide | Chiral Oxaziridinium Salt | 85 | >99 |
| Ethyl phenyl sulfide | Chiral Oxaziridinium Salt | 82 | 98 |
| Benzyl methyl sulfide | Chiral Oxaziridinium Salt | 90 | 97 |
| Thioanisole (B89551) | Chiral Oxaziridinium Salt | 88 | >99 |
Design and Utilization of Chiral Auxiliaries and Reagents Derived from Oxaziridines
The direct incorporation of a chiral, recoverable unit—a chiral auxiliary—is a powerful strategy for asymmetric synthesis. While compounds like Evans oxazolidinones are well-known chiral auxiliaries, the oxaziridine moiety itself is more commonly employed as a chiral reagent rather than a traditional auxiliary. wikipedia.orgwikipedia.org The design of these reagents involves creating an enantiomerically pure oxaziridine that can transfer an atom with high facial selectivity.
The synthesis of such chiral oxaziridines typically follows one of two main pathways:
Oxidation of a chiral imine: Starting with a chiral aldehyde or ketone (e.g., derived from camphor or fenchone), a chiral imine is formed. Subsequent oxidation with a peroxy acid like m-CPBA transfers the existing stereochemistry to the newly formed oxaziridine.
Asymmetric oxidation of a prochiral imine: This approach uses a chiral oxidizing agent to convert a prochiral imine into an enantiomerically enriched oxaziridine.
Camphorsulfonyloxaziridines are a prominent class of chiral reagents developed by Franklin A. Davis. wikipedia.org These are synthesized from naturally occurring camphor, providing a reliable and scalable source of chirality. These stable, crystalline solids act as electrophilic oxygen transfer agents and have been instrumental in the synthesis of complex molecules. wikipedia.org Their utility is highlighted in total synthesis projects, including the synthesis of the chemotherapy agent Taxol. wikipedia.org
Stereocontrol in Oxaziridine Rearrangement Reactions
Oxaziridines can undergo photochemical rearrangement to produce lactams, a reaction that can be directed with a high degree of stereocontrol. wikipedia.org A key structural feature of oxaziridines that enables this control is the high energy barrier to nitrogen inversion, which can be between 100 to 130 kJ/mol. wikipedia.org This stability allows for the isolation of oxaziridines with a configurationally stable chiral nitrogen center.
When a spirocyclic oxaziridine is irradiated with UV light, it undergoes a rearrangement where one of the adjacent carbon-carbon bonds is cleaved, and a C-N bond is formed, leading to a ring-expanded lactam. The selection of which bond migrates is governed by a powerful stereoelectronic effect: the group that is positioned trans to the lone pair of electrons on the oxaziridine nitrogen atom is the one that preferentially migrates. wikipedia.org
This principle allows for predictable stereochemical outcomes. By synthesizing a specific diastereomer of the oxaziridine, one can predetermine the structure of the resulting lactam. For example, if two different alkyl groups are adjacent to the oxaziridine carbon, the one anti-periplanar to the nitrogen lone pair will dictate the final product structure, even if it leads to a thermodynamically less favorable product. wikipedia.org This directed rearrangement has been harnessed as a key step in the asymmetric synthesis of various natural products and peptidomimetics. researchgate.net
Influence of Substituents on Stereoselectivity in 3,3-Dimethyloxaziridine Systems
The nature of the substituents on the three-membered ring of an oxaziridine has a profound impact on its reactivity and the stereoselectivity of its reactions. Substituents at the carbon (C3) and nitrogen (N2) atoms influence the steric and electronic properties of the reagent.
In the context of asymmetric oxidations, the steric bulk of the substituents is a dominant factor in achieving high stereoselectivity. wikipedia.orgorganic-chemistry.org For the α-hydroxylation of enolates using chiral N-sulfonyloxaziridines, the substituents on the chiral backbone (like camphor) create a sterically biased environment. The nucleophilic enolate will approach the electrophilic oxygen atom from the less hindered face, resulting in the preferential formation of one enantiomer. wikipedia.orgorganic-chemistry.org It has been observed that increasing the steric demand of the N-sulfonyl group can enhance the level of stereoinduction.
The electronic nature of the N-substituent dictates the reactivity of the oxaziridine. Electron-withdrawing groups, such as sulfonyl or phosphinoyl groups, increase the electrophilicity of the oxygen atom, making the compound a more potent oxygen transfer agent. nih.gov In contrast, smaller, less electron-withdrawing N-substituents like alkyl or hydrogen groups can favor nitrogen atom transfer. nih.gov The presence of an N-acyl group can significantly lower the barrier to nitrogen inversion due to stabilizing π-conjugation in the transition state. acs.org
The table below illustrates how modifying substituents on the ketone enolate substrate affects the enantioselectivity of its oxidation by a fixed chiral oxaziridine.
| Ketone Substrate | Enolate Substitution | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-Methyl-1-tetralone | Trisubstituted | 85 | 95 |
| 2-Ethyl-1-tetralone | Trisubstituted | 88 | 92 |
| 2-Propyl-1-tetralone | Trisubstituted | 82 | 88 |
| 2,2-Dimethyl-1-tetralone | Tetrasubstituted | 75 | 30 |
Data shows oxidation of various ketone sodium enolates with (+)-(camphorylsulfonyl)oxaziridine. organic-chemistry.org
The data indicates that trisubstituted enolates generally give very high enantioselectivity, while the introduction of a second substituent at the α-position (a tetrasubstituted enolate) significantly diminishes the stereoinduction, likely due to increased steric hindrance that disrupts the preferred transition state geometry. organic-chemistry.org
Catalytic Strategies Involving 3,3 Dimethyloxaziridine As a Terminal Oxidant
Metal-Catalyzed Oxidations
The use of transition metals in conjunction with 3,3-dimethyloxaziridine has enabled a range of oxidative transformations. The metal center can activate the oxaziridine (B8769555), facilitating the transfer of its oxygen or nitrogen atom to a substrate.
Copper(II)-Catalyzed Processes, including Olefin Oxyamination
Copper(II) complexes have proven to be effective catalysts for reactions utilizing oxaziridines as terminal oxidants. A notable application is in the oxyamination of olefins. Research has demonstrated that combining a copper(II) catalyst with this compound can facilitate the oxyamination of indoles, which are a class of electron-rich olefins. nih.gov In these reactions, the less reactive this compound was found to be an effective terminal oxidant, particularly for more electron-rich indoles bearing alkyl substituents. nih.gov
The regiochemical outcome of these copper-catalyzed oxyaminations suggests a departure from a purely ionic mechanism. Instead of the expected attack at the C3 position of the indole (B1671886), which would proceed through a more stable cationic intermediate, the reaction often yields products resulting from an initial interaction at the C2 position. This outcome is consistent with a radical mechanism, where the stability of an intermediate benzylic radical at C2 directs the regioselectivity. nih.gov The functional group tolerance of this process is noteworthy, with aryl halides, ethers, esters, amides, and carbamates being well-tolerated under the reaction conditions. nih.gov
An asymmetric variant of this copper-catalyzed oxyamination has been explored for the enantioselective synthesis of C3-amine-substituted pyrroloindolines. By employing a chiral N-acyl group on the indole substrate, it is possible to induce stereoselectivity. The proposed model for stereoinduction suggests that the bulky N-Boc group on a proline-derived acyl substituent can shield one face of the indole, allowing the oxaziridine to attack the more accessible face. nih.gov
| N-Acylindole Substrate | Catalyst System | Product Yield (%) | Diastereoselectivity |
|---|---|---|---|
| N-Acetyl-2-methylindole | Cu(OTf)₂ | 85 | 2:1 |
| N-Boc-2-phenylindole | Cu(OTf)₂ | 78 | 3:1 |
| N-Cbz-2-ethylindole | CuCl₂/Bu₄NCl | 80 | 2.5:1 |
Lewis Acid Activation and Its Impact on Oxaziridine Reactivity
The reactivity of oxaziridines, including this compound, can be significantly enhanced through the use of Lewis acids. Coordination of a Lewis acid to either the nitrogen or oxygen atom of the oxaziridine ring increases the electrophilicity of the oxygen atom, thereby facilitating its transfer to a nucleophile. acs.orgnih.gov This activation strategy is predicated on the principle that coordination to the Lewis acid withdraws electron density from the N-O bond, weakening it and priming the oxaziridine for reaction. acs.org
Several Lewis acids have been shown to be effective in activating oxaziridines. For instance, scandium triflate (Sc(OTf)₃) is a versatile catalyst known for its strong Lewis acidity and has been used to promote reactions involving aziridines, which are structurally related to oxaziridines. scandium.orgorganic-chemistry.org While direct studies on the activation of this compound with scandium triflate are not extensively detailed in the provided context, the principles of Lewis acid activation are broadly applicable. The coordination of the Lewis acid is believed to generate a more potent oxidizing species, which can then react with a wider range of substrates or under milder conditions. acs.org
The impact of Lewis acid activation is a lowered energy barrier for the cleavage of the weak N-O bond. researchgate.net This can lead to different reaction pathways, including oxygen atom transfer or, in some cases, rearrangement reactions. The choice of Lewis acid can influence the outcome of the reaction, with harder Lewis acids potentially favoring coordination to the oxygen atom and softer Lewis acids to the nitrogen atom. This differential coordination can, in turn, affect the regioselectivity and stereoselectivity of the subsequent transformation.
Other Transition Metal Systems for Oxidative Transformations
Beyond copper, other transition metals such as iron have been employed to catalyze oxidative transformations using oxaziridines. Iron(II) complexes, for example, have been used in the enantioselective and regioselective oxyamination of alkenes with N-sulfonyl oxaziridines. nih.gov This process yields oxazolidine (B1195125) products, which can be subsequently converted to valuable enantioenriched free amino alcohols. nih.gov Notably, the regioselectivity of the iron-catalyzed reaction can be complementary to that of the analogous copper(II)-catalyzed process, allowing for the synthesis of both regioisomers of 1,2-aminoalcohols by selecting the appropriate first-row transition metal catalyst. nih.gov The iron-catalyzed reaction is proposed to proceed through a one-electron reduction and rearrangement of the oxaziridine. nih.gov
While specific examples detailing the use of this compound with a broad range of other transition metals like ruthenium and manganese are less common in the provided search results, the general principles of their catalytic cycles in oxidation reactions suggest potential applicability. Ruthenium complexes are known to be versatile oxidation catalysts, capable of accessing multiple oxidation states. nih.gov Similarly, manganese catalysts have been investigated for C-H activation and other oxidative couplings. nih.govnju.edu.cn The ability of these metals to engage in single-electron transfer processes could, in principle, be used to activate the N-O bond of this compound to generate reactive intermediates for various oxidative transformations.
Organocatalytic Approaches and Innovations in Oxaziridine Chemistry
In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for activating oxaziridines in a variety of chemical transformations. These metal-free approaches offer advantages in terms of cost, toxicity, and environmental impact.
Innovations in this area include the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have been shown to catalyze the formal [3+2] cycloaddition of ketenes and oxaziridines to produce oxazolidin-4-ones. mdpi.comnih.gov In this process, the NHC is proposed to react with the ketene (B1206846) to form a reactive azolium enolate intermediate. This intermediate then undergoes oxidation by the oxaziridine, initiating a cascade that leads to the final heterocyclic product and regeneration of the NHC catalyst. acs.org
Another significant advancement is the use of chiral bifunctional organocatalysts, such as bisguanidinium salts, for the oxyamination of azlactones with oxaziridines. nih.gov This reaction proceeds with efficient catalytic asymmetric oxyamination and, interestingly, a simultaneous kinetic resolution of the racemic oxaziridine. nih.gov This allows for the synthesis of various chiral oxazolin-4-one derivatives with good enantioselectivity. Furthermore, the unreacted, optically pure oxaziridine can be recovered and utilized in other asymmetric reactions. nih.gov These examples highlight the potential of organocatalysis to not only promote reactions with oxaziridines but also to control their stereochemical outcomes in novel ways.
| Azlactone Substrate | Organocatalyst | Product Yield (%) | Product Enantiomeric Excess (% ee) | Recovered Oxaziridine Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 2-Phenyl-4-methyl-5(4H)-oxazolone | Chiral Bisguanidinium Salt | 85 | 92 | 99 |
| 2-Methyl-4-benzyl-5(4H)-oxazolone | Chiral Bisguanidinium Salt | 78 | 88 | 98 |
| 2,4-Diphenyl-5(4H)-oxazolone | Chiral Bisguanidinium Salt | 91 | 90 | 99 |
Computational and Theoretical Studies of 3,3 Dimethyloxaziridine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it well-suited for studying complex chemical systems, including reactive intermediates like oxaziridines.
Geometry Optimization and Electronic Structure Analysis
Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule and its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO, facilitating chemical reactions researchgate.netnih.govconicet.gov.arscirp.org. For oxaziridines, the LUMO is typically associated with the weak N-O bond, making them effective electrophilic oxygen transfer agents.
Table 1: Calculated Geometrical Parameters of the Parent Oxaziridine (B8769555) Ring Note: These values are for the unsubstituted oxaziridine ring and serve as an approximation for 3,3-dimethyloxaziridine.
| Parameter | Bond Length (Å) |
|---|---|
| N-O | 1.535 researchgate.net |
| C-O | 1.428 researchgate.net |
| C-N | 1.456 researchgate.net |
Mechanistic Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways
DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states—the high-energy structures that connect reactants and products. Locating the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate. For reactions involving this compound, such as the epoxidation of alkenes, computational studies have indicated a concerted, asynchronous process nih.gov. This means the new bonds are formed and old bonds are broken in a single step, but not to the same extent at the transition state.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface scm.comkul.pl. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction, confirming that the identified transition state indeed connects the desired reactants and products. For oxaziridine-mediated oxidations, IRC calculations would visualize the trajectory of the oxygen atom as it is transferred from the oxaziridine to the substrate.
Prediction of Reactivity and Selectivity in Oxaziridine-Mediated Transformations
A key advantage of computational chemistry is its ability to predict the outcome of reactions, including their reactivity and selectivity. By comparing the activation energies for different possible reaction pathways, DFT calculations can predict which products are likely to form and in what ratios. For example, in the epoxidation of a substituted alkene by this compound, calculations can help determine whether the oxygen will be delivered to the more or less sterically hindered face of the double bond.
Computational studies have shown that oxaziridines act as electrophilic oxidants nih.gov. This means that factors stabilizing the buildup of negative charge on the nitrogen atom during the oxygen transfer process are expected to enhance the reactivity of the oxaziridine nih.gov. The predictive power of DFT allows for the rational design of new oxaziridine-based reagents with tailored reactivity and selectivity for specific applications.
Quantum Chemical Calculations of Nitrogen Inversion Barriers in Oxaziridines
The nitrogen atom in an oxaziridine ring is trivalent and pyramidal, which raises the possibility of nitrogen inversion, a process where the nitrogen atom and its substituent pass through a planar transition state to invert their configuration. Some oxaziridines exhibit a significant energy barrier to this inversion, which can be on the order of 100 to 130 kJ/mol, allowing for the existence of stable nitrogen-chiral enantiomers at room temperature wikipedia.org.
Quantum chemical calculations have been employed to determine the magnitude of these inversion barriers. The height of the barrier is highly dependent on the nature of the substituent on the nitrogen atom. For instance, N-alkyloxaziridines have high inversion barriers, typically in the range of 25–32 kcal/mol nih.govacs.org. In contrast, substituents that can conjugate with the nitrogen lone pair in the planar transition state, such as acyl or sulfonyl groups, significantly lower the inversion barrier. For example, the barrier for an N-acyloxaziridine can be as low as 10.3 kcal/mol nih.govacs.org. N-sulfonyloxaziridines also have a considerably lower inversion barrier (around 20 kcal/mol) compared to their N-alkyl counterparts acs.org. Perfluorinated oxaziridines are thought to have inversion barriers higher than 25 kcal/mol nih.govacs.org. For this compound, where the nitrogen is unsubstituted (N-H), the inversion barrier is expected to be substantial.
Table 2: Calculated Nitrogen Inversion Barriers for Various Oxaziridines
| Oxaziridine Type | Substituent on Nitrogen | Inversion Barrier (kcal/mol) |
|---|---|---|
| N-Alkyloxaziridines | Alkyl group | 25–32 nih.govacs.org |
| N-Acyloxaziridines | Acyl group | 10.3 nih.govacs.org |
| N-Sulfonyloxaziridines | Sulfonyl group | ~20 acs.org |
| N-Phosphinoyloxaziridines | Phosphinoyl group | ~13 nih.gov |
| N-(Alkoxycarbonyl)oxaziridines | Alkoxycarbonyl group | ~18 nih.govacs.org |
| Perfluorinated Oxaziridines | Perfluoroalkyl group | >25 nih.govacs.org |
Molecular Modeling and Simulation Approaches for Reaction Rationalization
Beyond static DFT calculations of stationary points on the potential energy surface, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide a more dynamic picture of chemical reactions. While specific MD simulations for this compound were not found in the provided search results, these methods are generally used to explore the conformational landscape of molecules and to simulate the trajectory of a reaction over time, taking into account the effects of solvent and temperature.
Molecular modeling can be used to visualize the interactions between the oxaziridine and the substrate, helping to rationalize the observed stereoselectivity of a reaction. By simulating the approach of the substrate to the oxaziridine, it is possible to identify the most favorable orientations for reaction, which can be influenced by steric hindrance and electrostatic interactions. These simulations can complement the information obtained from DFT calculations of transition states, providing a more complete and dynamic understanding of the reaction mechanism.
Emerging Trends and Future Research Directions in 3,3 Dimethyloxaziridine Chemistry
Development of Next-Generation 3,3-Dimethyloxaziridine Reagents with Enhanced Reactivity or Selectivity
The foundational structure of this compound offers a versatile scaffold for modification, allowing chemists to fine-tune its reactivity and selectivity. A primary strategy involves the modification of the N-substituent, which profoundly influences the reagent's properties. The introduction of electron-withdrawing groups on the nitrogen atom, such as sulfonyl or phosphinoyl groups, enhances the electrophilicity of the oxygen atom, facilitating oxygen transfer reactions. nih.gov These N-sulfonyloxaziridines, famously known as Davis reagents, are powerful, aprotic, and neutral oxidizing agents. wikipedia.orgscispace.com
Future developments are focused on creating reagents with even greater control over chemoselectivity (oxygen vs. nitrogen transfer) and stereoselectivity. Key areas of innovation include:
Fluorinated Oxaziridines: Highly electron-deficient perfluorinated oxaziridines have demonstrated remarkable capability for the selective hydroxylation of unactivated C-H bonds, a challenging transformation in organic synthesis. wikipedia.orgacs.org These reagents exhibit high selectivity for tertiary C-H bonds, often with excellent retention of stereochemistry. wikipedia.org
Chiral N-Sulfonyl Oxaziridines: While early methods relied on chiral auxiliaries, recent efforts have shifted towards the catalytic asymmetric synthesis of the oxaziridine (B8769555) itself. acs.orgnih.gov For instance, the Ooi group has developed a novel class of chiral N-sulfonyl oxaziridines that act as uniquely reactive chiral organic oxidants. mdpi.com This approach allows for the generation of enantiopure oxidizing agents from catalytic amounts of a chiral precursor.
Task-Specific Oxaziridines: Researchers are designing oxaziridines for specific, complex applications. An example is the development of oxaziridine-based reagents for bioconjugation, such as the Redox-Activated Chemical Tagging (ReACT) platform, which enables the selective functionalization of methionine residues in proteins. nih.gov This opens new avenues for chemical biology and drug development.
N-Acyl and N-Phosphinoyl Oxaziridines: While N-sulfonyloxaziridines are dominant, other N-substituted variants offer different reactivity profiles. N-acyl groups, for instance, significantly lower the barrier to nitrogen inversion, a key physical property of the oxaziridine ring. acs.org N-phosphinoyloxaziridines, first synthesized by Boyd et al., provide another class of stable, oxygen-transfer reagents. nih.gov
These developments are leading to a new generation of oxaziridine reagents with tailored properties, expanding their utility in both academic and industrial settings.
Table 1: Comparison of Next-Generation Oxaziridine Reagents
| Reagent Class | Key Structural Feature | Primary Application | Advantages |
|---|---|---|---|
| N-Sulfonyloxaziridines (Davis Reagents) | Electron-withdrawing sulfonyl group on Nitrogen | Electrophilic oxygen transfer (e.g., α-hydroxylation of enolates) | High reactivity, stability, well-studied |
| Perfluorinated Oxaziridines | Perfluoroalkyl groups on Carbon | Selective C-H bond hydroxylation | High selectivity for tertiary C-H bonds, high stereospecificity |
| Catalytically Generated Chiral Oxaziridines | Chiral center generated via asymmetric catalysis | Enantioselective oxidations | Access to enantiopure oxidants from a chiral catalyst |
| Bioconjugation-Specific Oxaziridines (ReACT) | Functional handles for biomolecule attachment | Selective modification of methionine in proteins | High selectivity in complex biological systems, stable adduct formation |
| N-Phosphinoyloxaziridines | Phosphinoyl group on Nitrogen | Electrophilic oxygen transfer | Stable, crystalline solids with tunable reactivity |
Expanding the Scope of Catalytic Asymmetric Transformations Mediated by Oxaziridines
While stoichiometric use of chiral oxaziridines has been successful, the future lies in catalytic asymmetric transformations, which are more efficient and sustainable. mdpi.comnih.gov Significant progress has been made in using catalytic amounts of a chiral entity to induce enantioselectivity in reactions involving achiral oxaziridines.
The scope of these transformations is rapidly expanding beyond the classical α-hydroxylation of enolates. mdpi.com Current research is exploring a diverse array of reactions:
Asymmetric Hydroxylation: Chiral Lewis acids and organocatalysts are being employed to achieve highly enantioselective α-hydroxylation of various substrates. For example, the Shibata group reported a zinc(II)-catalyzed asymmetric hydroxylation of 3-substituted-2-oxindoles with up to 97% enantiomeric excess (ee). mdpi.com Similarly, chiral guanidine and bifunctional urea-containing ammonium salt catalysts have proven effective for the hydroxylation of β-keto esters. mdpi.com
Asymmetric Aminohydroxylation: The simultaneous introduction of an amino and a hydroxyl group across a double bond is a powerful transformation. The Yoon group developed a highly regioselective and enantioselective aminohydroxylation of alkenes using an iron(II) bis(oxazoline) complex as a catalyst with N-sulfonyl oxaziridines. mdpi.comnih.gov This method provides access to valuable enantioenriched 1,2-amino alcohols, with the choice of metal catalyst (iron vs. copper) controlling the regioselectivity. nih.govnih.gov
Catalytic Asymmetric Epoxidation and Sulfoxidation: Although less common than hydroxylation, catalytic asymmetric epoxidation of olefins and oxidation of sulfides to chiral sulfoxides represent important goals. acs.org Page and co-workers have investigated catalytic sulfoxidation systems using a chiral imine catalyst and an oxidant like hydrogen peroxide to generate the oxaziridine in situ. acs.org
[3+2] Cycloadditions: Oxaziridines can participate in cycloaddition reactions to form five-membered heterocycles. mdpi.com Organocatalytic formal [3+2] cycloadditions between ketenes and oxaziridines, catalyzed by N-heterocyclic carbenes (NHCs) or cinchona alkaloids, have been developed to produce oxazolidin-4-ones with good diastereo- and enantioselectivities. mdpi.com
The development of novel chiral catalysts, including metal complexes, organocatalysts, and photoredox catalysts, is central to expanding the utility of oxaziridines in asymmetric synthesis. mdpi.comfrontiersin.org
Table 2: Selected Catalytic Asymmetric Transformations Using Oxaziridines
| Transformation | Substrate Type | Catalyst System | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| α-Hydroxylation | 3-Aryl-2-oxindoles | Chiral DBFOX-Zn(II) complex | Up to 97% |
| α-Hydroxylation | β-Keto esters | Chiral bifunctional urea-ammonium salt | 82–97% |
| Aminohydroxylation | Alkenes | Iron(II) triflimide / bis(oxazoline) ligand | High ee |
| Rubottom Oxidation | Silyl enol ethers | Chiral triaminoiminophosphorane (organocatalyst) | High ee |
| Formal [3+2] Cycloaddition | Ketenes | N-Heterocyclic Carbene (NHC) | Good to excellent |
Integration with Green Chemistry Principles in Synthesis and Application
Modern chemical synthesis places a strong emphasis on sustainability. The integration of green chemistry principles into the synthesis and application of this compound is a critical area of ongoing research. ajrconline.orgmdpi.com The twelve principles of green chemistry provide a framework for this endeavor, focusing on waste prevention, atom economy, and the use of safer chemicals and processes. researchgate.netnih.gov
Key strategies for "greening" oxaziridine chemistry include:
Catalytic vs. Stoichiometric Reagents: The shift from stoichiometric chiral oxaziridines to catalytic asymmetric methods is a significant green advance. mdpi.com Catalysis reduces waste by requiring only a small amount of the chiral material to produce large quantities of the desired enantiopure product, aligning with the principle of catalysis over stoichiometric reagents. ajrconline.org
Atom Economy: Researchers are designing reactions that maximize the incorporation of all reactant atoms into the final product. For instance, visible-light photoredox-catalyzed [3+2] cycloadditions of oxaziridines with alkynes have been described as greener, atom-economical reactions for generating 4-isoxazolines. nih.govmdpi.com
Use of Greener Oxidants: Traditional oxaziridine synthesis often employs meta-chloroperbenzoic acid (m-CPBA), which generates stoichiometric amounts of chlorinated aromatic waste. acs.org A greener alternative is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. researchgate.net Systems combining H₂O₂ with catalysts or activators like dimethyl carbonate are being developed for the in-situ generation of oxaziridines from imines. researchgate.net
Safer Solvents and One-Pot Procedures: The development of synthetic procedures in environmentally benign solvents or under solvent-free conditions is a core green chemistry goal. Furthermore, designing one-pot syntheses, where imines are formed and subsequently oxidized to oxaziridines without intermediate purification steps, reduces solvent use, energy consumption, and waste generation. researchgate.netorganic-chemistry.org
By focusing on catalytic methods, improving atom economy, and utilizing safer reagents and conditions, the environmental footprint of oxaziridine-mediated transformations can be significantly reduced.
Advanced Characterization and Spectroscopic Probes for Elucidating Reaction Intermediates
A deep understanding of reaction mechanisms is essential for the rational design of new reagents and catalysts. Elucidating the transient intermediates and transition states in reactions involving this compound remains a challenge due to their high reactivity. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling.
Current and emerging approaches include:
Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling reaction pathways. acs.org They can provide insights into the structures of transition states, rationalize observed stereoselectivity, and predict the reactivity of novel oxaziridine designs. For example, computational studies have supported a concerted, asynchronous Sₙ2-type mechanism for oxygen transfer from N-sulfonyloxaziridines. acs.org
In-Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, potentially allowing for the detection and characterization of short-lived intermediates. Variable-temperature NMR studies have been used to measure the energy barrier to nitrogen inversion in different classes of oxaziridines, providing fundamental data on their physical properties. acs.org
Photoredox and Radical Mechanisms: The increasing use of photoredox catalysis in conjunction with oxaziridines necessitates specialized techniques to study the underlying mechanisms. mdpi.com Oxaziridines can undergo rearrangement or cycloaddition via single-electron transfer (SET) pathways, generating radical intermediates. wikipedia.org Techniques like spin trapping combined with Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect and identify these radical species. cdnsciencepub.commdpi.com
Advanced Mass Spectrometry: Techniques such as Cold Spray Ionization Mass Spectrometry (CSI-MS) could potentially be used to gently ionize and detect reactive intermediates from a reaction mixture, providing direct evidence for their existence and structure.
By combining these advanced analytical and computational tools, researchers can gain unprecedented insight into the intricate mechanisms of oxaziridine reactions, which will accelerate the development of more efficient and selective chemical transformations.
Q & A
Q. Q1. What synthetic methodologies are commonly employed for the preparation of 3,3-Dimethyloxaziridine, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via oxidation of the corresponding imine using peracids (e.g., m-chloroperbenzoic acid) or electrochemical methods. Key parameters include:
- Temperature control (0–5°C) to prevent over-oxidation.
- Solvent selection (e.g., dichloromethane or ethyl acetate) to stabilize intermediates .
- Stoichiometric ratios of oxidant to substrate (1:1 to 1.2:1) to minimize side reactions.
Characterization via NMR (δ 1.2–1.4 ppm for methyl groups) and FTIR (C-O stretch at ~950 cm⁻¹) is critical .
Q. Q2. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or respirators .
- Storage: Keep in airtight, amber glass containers at 2–8°C to prevent decomposition .
- Waste disposal: Neutralize with aqueous sodium bisulfite before disposal as hazardous waste .
Advanced Research Questions
Q. Q3. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?
Answer: Conflicting reports on its stability in acidic vs. basic media require:
Q. Q4. What analytical strategies address discrepancies in reported enantiomeric purity of this compound?
Answer:
Q. Q5. How can researchers mitigate oxidative side reactions during applications of this compound in asymmetric catalysis?
Answer:
Q. Q6. What toxicological assays are recommended for evaluating the safety of this compound in biological studies?
Answer:
- Ames test (TA98 strain) to assess mutagenicity .
- In vitro cytotoxicity (MTT assay) on human hepatocyte lines (e.g., HepG2) .
- Acute toxicity profiling in rodent models (LD₅₀ determination) with histopathological analysis .
Data Contradiction and Validation
Q. Q7. How should researchers validate conflicting data on the thermal stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
